4-methyl-3-nitro-N-propylbenzamide
Overview
Description
4-methyl-3-nitro-N-propylbenzamide is an organic compound with the molecular formula C11H14N2O3. It is a benzamide derivative characterized by the presence of a nitro group at the 3-position and a methyl group at the 4-position on the benzene ring, along with a propyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-3-nitrobenzoyl chloride with propylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-methyl-3-nitro-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration, chlorination, and amination, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-3-amino-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and propylamine.
Scientific Research Applications
4-methyl-3-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-propylbenzamide: Similar structure but lacks the methyl group at the 4-position.
4-methyl-3-nitrobenzoic acid: Similar structure but lacks the propylamide group.
Uniqueness
4-methyl-3-nitro-N-propylbenzamide is unique due to the combination of the nitro, methyl, and propylamide groups, which confer specific chemical and biological properties not found in similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-6-12-11(14)9-5-4-8(2)10(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWYCNZVDPHJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298489 | |
Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-98-0 | |
Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346690-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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